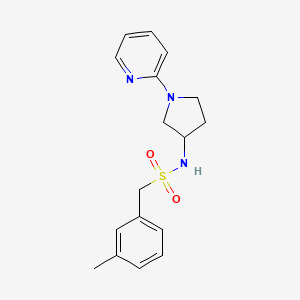

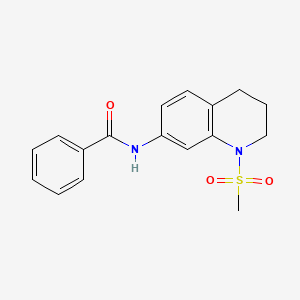

8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application filed by Ribon Therapeutics Inc . The patent relates to pyridazinones and related compounds which are inhibitors of PARP7 and are useful in the treatment of cancer .

Applications De Recherche Scientifique

Cardiovascular Activity

Research on related purine derivatives has shown promising cardiovascular effects. For instance, certain 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have demonstrated significant antiarrhythmic and hypotensive activity. These compounds have weak affinity for alpha1- and alpha2-adrenoreceptors, indicating a potential for the development of cardiovascular drugs (Chłoń-Rzepa et al., 2004).

Psychotropic Activity

Another area of research involves the exploration of purine-2,6-dione derivatives as ligands for serotonin receptors, with potential psychotropic activity. Studies have identified compounds with significant affinity and activity at 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing antidepressant-like and anxiolytic-like effects in animal models. This suggests that modification of the purine structure can yield potent ligands for therapeutic use in mental health disorders (Chłoń-Rzepa et al., 2013).

Antimicrobial Activity

Purine linked piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of the peptidoglycan layer of the bacterial cell wall, indicating their potential as antiproliferative agents against tuberculosis (Konduri et al., 2020).

Luminescent Properties

Research into naphthalimide compounds with piperazine substituents has revealed interesting luminescent properties and photo-induced electron transfer (PET) processes. These findings open potential applications in the development of fluorescent probes and materials science (Gan et al., 2003).

Mécanisme D'action

Orientations Futures

The patent application suggests that this compound and related compounds are being investigated for their potential use in cancer treatment . Future research will likely focus on further understanding their mechanism of action, optimizing their properties for therapeutic use, and evaluating their safety and efficacy in preclinical and clinical studies .

Propriétés

IUPAC Name |

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-11-18-5-3-2-4-6-18)24(27-22)31-15-13-30(14-16-31)17-19-7-9-20(26)10-8-19/h2-10H,11-17H2,1H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMQAWHAQMNZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16803143 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2978921.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)

![4,6-Dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2978925.png)

![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)

![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)

![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2978940.png)